![molecular formula C17H12N4O3 B6643345 N-(3-cyanophenyl)-3-(5,7-dioxopyrrolo[3,4-b]pyridin-6-yl)propanamide](/img/structure/B6643345.png)
N-(3-cyanophenyl)-3-(5,7-dioxopyrrolo[3,4-b]pyridin-6-yl)propanamide
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Overview
Description
N-(3-cyanophenyl)-3-(5,7-dioxopyrrolo[3,4-b]pyridin-6-yl)propanamide is a synthetic compound that has been studied for its potential as a therapeutic agent in various diseases. It belongs to the class of pyrrolopyridine derivatives and has shown promising results in scientific research.
Mechanism of Action
The exact mechanism of action of N-(3-cyanophenyl)-3-(5,7-dioxopyrrolo[3,4-b]pyridin-6-yl)propanamide is not fully understood. However, it has been suggested that it may act by inhibiting certain enzymes or signaling pathways involved in disease progression.
Biochemical and Physiological Effects:
N-(3-cyanophenyl)-3-(5,7-dioxopyrrolo[3,4-b]pyridin-6-yl)propanamide has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth and proliferation of cancer cells, reduce inflammation, and improve insulin sensitivity in diabetic animals.
Advantages and Limitations for Lab Experiments
One advantage of using N-(3-cyanophenyl)-3-(5,7-dioxopyrrolo[3,4-b]pyridin-6-yl)propanamide in lab experiments is its ability to selectively target certain enzymes or signaling pathways, which may lead to more effective and specific treatments for diseases. However, its limitations include the need for further studies to fully understand its mechanism of action and potential side effects.
Future Directions
There are several future directions for the study of N-(3-cyanophenyl)-3-(5,7-dioxopyrrolo[3,4-b]pyridin-6-yl)propanamide. These include:
1. Further studies to understand its mechanism of action and potential side effects.
2. Development of more effective and specific treatments for cancer, diabetes, and inflammation using N-(3-cyanophenyl)-3-(5,7-dioxopyrrolo[3,4-b]pyridin-6-yl)propanamide.
3. Investigation of its potential as a therapeutic agent in other diseases.
4. Evaluation of its pharmacokinetics and pharmacodynamics in humans.
5. Development of new synthetic methods for N-(3-cyanophenyl)-3-(5,7-dioxopyrrolo[3,4-b]pyridin-6-yl)propanamide to improve its yield and purity.
In conclusion, N-(3-cyanophenyl)-3-(5,7-dioxopyrrolo[3,4-b]pyridin-6-yl)propanamide has shown promising results in scientific research as a potential therapeutic agent in various diseases. Its selective targeting of certain enzymes or signaling pathways may lead to more effective and specific treatments. However, further studies are needed to fully understand its mechanism of action and potential side effects.
Synthesis Methods
The synthesis of N-(3-cyanophenyl)-3-(5,7-dioxopyrrolo[3,4-b]pyridin-6-yl)propanamide involves several steps, including the condensation of 3-cyanobenzaldehyde with 6-amino-5,7-dioxo-5,6,7,8-tetrahydro-pyrrolo[3,4-b]pyridine-4-carboxylic acid, followed by the acylation of the resulting intermediate with propanoyl chloride. The final product is obtained through purification and isolation steps.
Scientific Research Applications
N-(3-cyanophenyl)-3-(5,7-dioxopyrrolo[3,4-b]pyridin-6-yl)propanamide has been studied for its potential as a therapeutic agent in various diseases, including cancer, diabetes, and inflammation. It has shown promising results in preclinical studies, demonstrating its ability to inhibit tumor growth and reduce inflammation.
properties
IUPAC Name |
N-(3-cyanophenyl)-3-(5,7-dioxopyrrolo[3,4-b]pyridin-6-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N4O3/c18-10-11-3-1-4-12(9-11)20-14(22)6-8-21-16(23)13-5-2-7-19-15(13)17(21)24/h1-5,7,9H,6,8H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLVZAINWLAOYIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)CCN2C(=O)C3=C(C2=O)N=CC=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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